Nitrosomethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

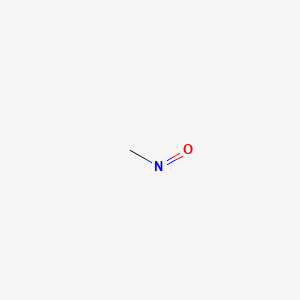

Nitrosomethane, also known as this compound, is a useful research compound. Its molecular formula is CH3NO and its molecular weight is 45.041 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Dissociation Reactions

-

Decomposition into Methyl and Nitric Oxide: A primary reaction of nitrosomethane involves its dissociation into a methyl radical (CH3) and nitric oxide (NO) . Studies using multiconfigurational perturbation theory (CASPT2) have shown that this dissociation is a prevailing reaction in both the ground and excited states of the molecule .

CH3NO→CH3+NO -

Formation of other products: Research indicates that this compound can decompose into various other products, such as formaldehyde (H2CO) and nitrosylhydride (HNO) .

Isomerization Reactions

-

Isomerization to Formaldoxime: this compound can isomerize to formaldoxime, a more stable compound. This reaction has been extensively studied, and it's suggested that the process can occur via different reaction channels .

CH3NO⇌H2C=NOH -

Catalyzed Isomerization: The isomerization of this compound to formaldoxime can be catalyzed by molecules like water (H2O) and formic acid (HCOOH). Catalysis reduces the activation energy required for the reaction. For example, formic acid has a more efficient catalysis due to its more acidic hydroxyl group .

Reactions with other molecules

-

Interaction with Radicals: this compound can interact with atomic hydrogen, atomic oxygen, and hydroxyl radicals, leading to its deterioration. These interactions can result in the formation of a deprotonated nitromethyl radical .

-

Formation of Nitroso Compounds and Nitrites: Exposure to energetic electrons in the condensed phase can lead to the synthesis of nitroso compounds and nitrites. This process involves stepwise molecular growth via carbene (CH2) insertion .

Thermal Decomposition

-

Early Studies: Initial studies on the thermal decomposition of nitromethane propellant identified this compound as an intermediate product. Taylor and Vesselovsky proposed that the initiation step involves the formation of this compound and oxygen .

CH3NO2→CH3NO+21O2 -

Complex Nitrogen Chemistry: The nitrogen chemistry in nitromethane decomposition is complex and can vary significantly, indicating extensive chemistry .

Reactions in Condensed Phase

-

Photolysis: Broadband photolysis of nitromethane in an argon matrix can lead to the formation of cis- and trans- CH3ONO .

-

Electron-Induced Reactions: In the condensed phase, exposure to energetic electrons can cause fragmentation of nitromethane into nitromethyl radicals and suprathermal atomic hydrogen .

CH3NO2→CH2NO2+H

Computational Studies

-

Reaction Mechanisms: Computational chemistry methods, including ab-initio methods and density functional theory (DFT), have been used to study nitromethane reactions. These simulations provide data on reaction pathways and energy requirements .

-

ReaxFF Simulations: Reactive molecular dynamics simulations using ReaxFF have examined the thermal decomposition of nitromethane in liquid and solid phases, revealing intramolecular rearrangement to methyl nitrite and intermolecular proton transfer .

Q & A

Q. Basic: What experimental methods are recommended for characterizing the molecular structure of nitrosomethane?

To determine the electronic and geometric structure of this compound, researchers should combine spectroscopic techniques with computational modeling. Photoelectron spectroscopy (PES) provides precise ionization energy data, revealing electron density distributions and bonding characteristics . Mass spectrometry can elucidate dimerization behavior under specific conditions, as demonstrated in studies where this compound’s gas-phase dimerization was analyzed to understand its thermodynamic stability . For computational validation, hybrid density-functional theory (DFT) with exact-exchange corrections (e.g., B3LYP functional) improves accuracy in predicting bond lengths and vibrational frequencies .

Q. Basic: How should researchers safely handle this compound in laboratory settings?

This compound’s reactivity and potential carcinogenicity require stringent safety protocols. Use Class I, Type B biological safety hoods for handling, mixing, or transferring the compound to minimize inhalation exposure . Enclosed systems are recommended for transfers to prevent accidental release. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. OSHA standards for carcinogens (29 CFR 1910.1003) mandate regular air monitoring and documentation of exposure levels .

Q. Intermediate: What strategies are effective for resolving contradictions between computational and experimental data on this compound’s reactivity?

Discrepancies often arise from incomplete basis sets in DFT calculations or overlooked solvent effects. To address this:

- Benchmark computational models : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental PES data to identify systematic errors .

- Include solvent interactions : Use polarizable continuum models (PCM) for simulations in solution, as solvent polarity significantly impacts this compound’s tautomeric equilibria.

- Validate intermediates : For reaction mechanisms, employ time-resolved infrared spectroscopy to detect transient species not captured in static calculations .

Q. Advanced: How can researchers design experiments to probe this compound’s role in atmospheric radical chain reactions?

Design a controlled gas-phase reaction chamber coupled with laser-induced fluorescence (LIF) to monitor NO• and CH3• radical generation. Key steps:

Isolate reaction pathways : Use isotopic labeling (e.g., ¹⁵N-nitrosomethane) to track nitrogen radical contributions .

Vary pressure/temperature : Measure rate constants under stratospheric (low-pressure) vs. tropospheric (high-pressure) conditions.

Cross-validate with kinetic modeling : Compare experimental rates with Master Equation simulations to identify non-Arrhenius behavior .

Q. Intermediate: What are best practices for documenting and archiving this compound research data?

Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata standardization : Include experimental parameters (e.g., purity, solvent, temperature) and instrument calibration details .

- Machine-readable formats : Use .CIF files for crystallographic data or .JSON for kinetic datasets.

- Contradiction logs : Maintain a dedicated section in lab notebooks to record anomalous results, such as unexpected byproducts in this compound syntheses, with hypotheses for future testing .

Q. Advanced: How can researchers apply contradiction analysis to interpret conflicting results in this compound’s photodegradation studies?

Contradictions often stem from differing experimental setups (e.g., light source intensity, wavelength). To reconcile these:

Principal contradiction framework : Identify the dominant factor (e.g., UV wavelength) influencing degradation pathways .

Controlled variable testing : Fix all parameters except light intensity to isolate its effect on quantum yield.

Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors .

Q. Basic: What literature search frameworks are optimal for identifying prior studies on this compound?

Use structured queries in SciFinder or PubMed:

- Substance identifier : Search CAS RN 75-52-5 (nitromethane) with related terms (e.g., “nitroso compounds”) to filter relevant analogs .

- Reaction searches : For synthetic pathways, input this compound as a product/reactant and apply filters for yield (>80%) or solvent .

- Citation tracking : Follow references from foundational papers (e.g., Ernsting et al., 1980) to map methodological evolution .

Q. Intermediate: How should researchers formulate hypotheses about this compound’s biological interactions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Hypothesize mechanisms for this compound-induced DNA alkylation by comparing its reactivity to known N-nitroso carcinogens (e.g., NDMA) .

- Feasibility : Use in vitro assays (e.g., plasmid cleavage assays) to test genotoxicity before animal studies .

- Ethical alignment : Justify biological experiments via risk-benefit analysis, emphasizing reduced dosage protocols .

Properties

CAS No. |

865-40-7 |

|---|---|

Molecular Formula |

CH3NO |

Molecular Weight |

45.041 g/mol |

IUPAC Name |

nitrosomethane |

InChI |

InChI=1S/CH3NO/c1-2-3/h1H3 |

InChI Key |

IMHRONYAKYWGCC-UHFFFAOYSA-N |

SMILES |

CN=O |

Canonical SMILES |

CN=O |

Key on ui other cas no. |

865-40-7 |

Synonyms |

nitrosomethane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.